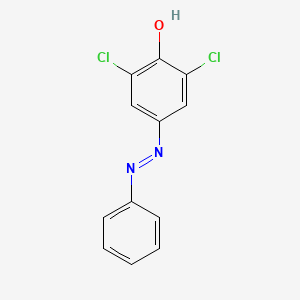

4-(Phenylazo)-2,6-dichlorophenol

Description

4-(Phenylazo)-2,6-dichlorophenol is an aromatic compound characterized by a phenol backbone substituted with chlorine atoms at the 2- and 6-positions and a phenylazo group (-N=N-C₆H₅) at the 4-position. This structure combines the reactivity of chlorinated phenols with the photochemical and chromophoric properties of azo compounds.

Chlorophenols like 2,6-DCP are classified as hazardous due to their toxicity and persistence in the environment . The addition of a phenylazo group likely modifies its solubility, stability, and interaction with biological systems, making it relevant in industrial chemistry, sensors, or dyes .

Properties

CAS No. |

146901-66-8 |

|---|---|

Molecular Formula |

C12H8Cl2N2O |

Molecular Weight |

267.11 g/mol |

IUPAC Name |

2,6-dichloro-4-phenyldiazenylphenol |

InChI |

InChI=1S/C12H8Cl2N2O/c13-10-6-9(7-11(14)12(10)17)16-15-8-4-2-1-3-5-8/h1-7,17H |

InChI Key |

HRLZISUICSZYBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C(=C2)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylazo)-2,6-dichlorophenol typically involves the diazotization of aniline derivatives followed by coupling with phenol derivatives. One common method involves the reaction of 2,6-dichloroaniline with nitrous acid to form the diazonium salt, which is then coupled with phenol to produce the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylazo)-2,6-dichlorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted phenols and anilines.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(Phenylazo)-2,6-dichlorophenol serves as a reagent and precursor for synthesizing other chemical compounds. It is utilized in various reactions that require azo compounds due to their unique electronic properties.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that azo compounds can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, although further research is needed.

Medicine

The compound's potential use in drug development is noteworthy. Its ability to form reactive intermediates allows it to interact with biological molecules, which could lead to the development of novel therapeutic agents. Additionally, it has been explored as a diagnostic tool in certain biochemical assays.

Industry

This compound is widely used in the dyeing and pigmentation industry due to its vibrant color and stability under various conditions. Its applications include:

- Textile Dyes : It is used as a dye for fabrics and other materials.

- Cosmetics : The compound can be found in hair dyes and other cosmetic products due to its coloring properties.

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Cytotoxicity | Potential against cancer cells |

Table 2: Industrial Applications

| Application Area | Specific Use | Characteristics |

|---|---|---|

| Textile Industry | Fabric dyeing | Vibrant color, stability |

| Cosmetic Industry | Hair dye formulations | Long-lasting color |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a natural preservative in cosmetic formulations.

Case Study 2: Dyeing Process Optimization

An industrial case study explored the use of this compound in textile dyeing processes. The study demonstrated that using this azo compound resulted in enhanced color fastness and reduced dyeing time compared to traditional dyes.

Mechanism of Action

The mechanism of action of 4-(Phenylazo)-2,6-dichlorophenol involves its interaction with various molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

2,6-Dichlorophenol (2,6-DCP)

- Applications : Intermediate in pesticide synthesis (e.g., 2,4-D), sex pheromone in ticks (Amblyomma americanum) , and metabolic uncoupler in sludge treatment .

- Toxicity: Threshold odor concentration of 2–3 μg/L in water, contributing to chlorophenolic tastes . Environmental risk limits assume uniform toxicity across dichlorophenol isomers .

- Degradation: Microbial dechlorination produces 2-chlorophenol and phenol .

2,4-Dichlorophenol (2,4-DCP)

- Structure : Chlorine at 2- and 4-positions.

- Applications : Precursor to herbicides and antimicrobials.

- Toxicity: Similar to 2,6-DCP but with distinct degradation pathways (e.g., conversion to 4-chlorophenol and phenol) .

Azo-Phenol Derivatives

2,6-Dichlorophenolindophenol

GJM-503 (4-[4-(2-Hydroxyethanesulfonyl)-phenylazo]-2,6-dimethylphenol)

- Structure : Azo group with sulfonyl and methyl substituents.

- Applications : pH-sensitive dye in smart textiles .

- Comparison: The chlorine atoms in this compound may enhance electron-withdrawing effects, altering spectral properties compared to methyl-substituted analogs .

Data Table: Key Properties of this compound and Comparators

Research Findings and Implications

- Environmental Persistence: Chlorophenols, including 2,6-DCP, resist degradation and bioaccumulate, necessitating strict regulatory limits . The phenylazo group in this compound may introduce new degradation pathways (e.g., azo bond reduction) but could also generate toxic intermediates like anilines .

- Industrial Relevance: Azo-phenol compounds are valued in dye manufacturing and sensors. The electron-withdrawing chlorine atoms in this compound could enhance its stability in acidic or oxidative environments compared to non-chlorinated analogs .

- Toxicity Gaps: While dichlorophenols share similar toxicity profiles, the phenylazo group’s impact remains unstudied.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(Phenylazo)-2,6-dichlorophenol, and how can reaction conditions be optimized to minimize impurities?

- Methodological Answer: The synthesis typically involves diazotization of aniline derivatives followed by coupling with 2,6-dichlorophenol. Key parameters include pH control (acidic conditions for diazotization) and temperature regulation during coupling. Ethanol or methanol is often used as a solvent, with glacial acetic acid as a catalyst . Reaction progress can be monitored via TLC or HPLC, and purification via recrystallization or column chromatography is recommended to remove unreacted precursors and by-products .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- UV-Vis Spectroscopy : Identifies the azo group (λ~max~ 400–500 nm due to π→π* transitions in the N=N bond) .

- NMR : NMR resolves aromatic proton environments (e.g., coupling patterns for ortho-chlorine substituents at δ 7.2–7.8 ppm), while NMR confirms chlorine-induced deshielding .

- HPLC-MS : Validates molecular weight (m/z ~ 280–300) and detects trace impurities .

Q. How do environmental factors like pH, temperature, and microbial activity influence the degradation of chlorinated azo-phenolic compounds in soil?

- Methodological Answer: Aerobic biodegradation studies using Ralstonia basilensis RK1 show that optimal degradation occurs at neutral pH (6–8), 25–30°C, and high inoculum density. Oxygen availability accelerates mineralization, while organic matter enhances microbial adhesion to the compound . Experimental microcosms should include -labeled analogs to track mineralization to CO .

Advanced Research Questions

Q. What mechanistic insights explain the preferential dechlorination of ortho-chlorine in 2,6-dichlorophenol derivatives during microbial degradation?

- Methodological Answer: Ortho-dechlorination is enzymatically favored due to steric and electronic factors. Methanogenic consortia utilize reductive dehalogenases that target ortho positions, as shown by metabolite tracking (e.g., sequential reduction to 2-chlorophenol and phenol). Competitive inhibition studies with alternative electron acceptors (e.g., nitrate) can elucidate enzymatic specificity .

Q. How can researchers reconcile discrepancies between in vitro cytotoxicity assays (e.g., nephrotoxicity ≥0.05 mM in rat models) and environmental persistence data for chlorinated azo-phenolic compounds?

- Methodological Answer: Contradictions arise from differential bioavailability and metabolic activation. In vitro assays (e.g., renal cell lines) should account for metabolic enzymes (e.g., cytochrome P450) absent in abiotic degradation studies. Comparative studies using LC-MS-based metabolomics can identify toxic intermediates formed in vivo but not in soil .

Q. What computational approaches are effective for predicting the electronic properties and reactivity of this compound in catalytic systems?

- Methodological Answer: Density Functional Theory (DFT) models predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, the electron-withdrawing Cl substituents lower the LUMO energy, enhancing electrophilicity. Molecular docking simulations with laccase or peroxidase enzymes can guide biocatalytic modification strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.